Cas no 946287-00-9 (N-{4-6-(azepan-1-yl)pyridazin-3-ylphenyl}-2-methoxy-5-methylbenzene-1-sulfonamide)

N-{4-6-(アゼパン-1-イル)ピリダジン-3-イルフェニル}-2-メトキシ-5-メチルベンゼン-1-スルホンアミドは、高度に特異的な分子構造を持つ化合物です。ピリダジン環とアゼパン環の組み合わせにより、優れた分子認識能と標的選択性を示します。メトキシ基とメチル基の導入により、脂溶性の調整が可能で、細胞膜透過性の向上が期待されます。スルホンアミド基を有することから、タンパク質との相互作用に優れ、特に酵素阻害剤としての応用が注目されています。この化合物は医薬品開発における中間体として、または生物学的活性評価用の参照物質として有用です。

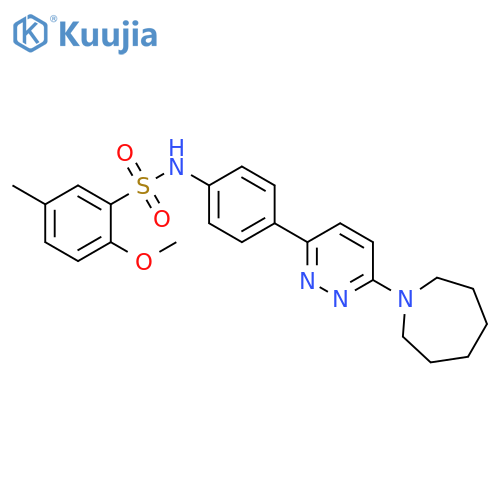

946287-00-9 structure

商品名:N-{4-6-(azepan-1-yl)pyridazin-3-ylphenyl}-2-methoxy-5-methylbenzene-1-sulfonamide

CAS番号:946287-00-9

MF:C24H28N4O3S

メガワット:452.569124221802

CID:5504263

N-{4-6-(azepan-1-yl)pyridazin-3-ylphenyl}-2-methoxy-5-methylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- Benzenesulfonamide, N-[4-[6-(hexahydro-1H-azepin-1-yl)-3-pyridazinyl]phenyl]-2-methoxy-5-methyl-

- N-{4-6-(azepan-1-yl)pyridazin-3-ylphenyl}-2-methoxy-5-methylbenzene-1-sulfonamide

-

- インチ: 1S/C24H28N4O3S/c1-18-7-13-22(31-2)23(17-18)32(29,30)27-20-10-8-19(9-11-20)21-12-14-24(26-25-21)28-15-5-3-4-6-16-28/h7-14,17,27H,3-6,15-16H2,1-2H3

- InChIKey: GXBFOKBCQNNWHF-UHFFFAOYSA-N

- ほほえんだ: C1(S(NC2=CC=C(C3=NN=C(N4CCCCCC4)C=C3)C=C2)(=O)=O)=CC(C)=CC=C1OC

N-{4-6-(azepan-1-yl)pyridazin-3-ylphenyl}-2-methoxy-5-methylbenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2588-0351-4mg |

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide |

946287-00-9 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2588-0351-10mg |

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide |

946287-00-9 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2588-0351-2μmol |

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide |

946287-00-9 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2588-0351-5mg |

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide |

946287-00-9 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2588-0351-20μmol |

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide |

946287-00-9 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2588-0351-20mg |

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide |

946287-00-9 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2588-0351-1mg |

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide |

946287-00-9 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2588-0351-10μmol |

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide |

946287-00-9 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2588-0351-30mg |

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide |

946287-00-9 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2588-0351-100mg |

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide |

946287-00-9 | 90%+ | 100mg |

$248.0 | 2023-05-16 |

N-{4-6-(azepan-1-yl)pyridazin-3-ylphenyl}-2-methoxy-5-methylbenzene-1-sulfonamide 関連文献

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

946287-00-9 (N-{4-6-(azepan-1-yl)pyridazin-3-ylphenyl}-2-methoxy-5-methylbenzene-1-sulfonamide) 関連製品

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量